molecular formula C19H29Br B025080 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene CAS No. 101532-38-1

1-Bromo-4-(trans-4-heptylcyclohexyl)benzene

Cat. No. B025080
CAS RN: 101532-38-1
M. Wt: 337.3 g/mol
InChI Key: OKIVMWBXCXBOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, involves the Wittig-Horner reaction, a method that enables the formation of carbon-carbon double bonds through the reaction of phosphonate esters with carbonyl compounds. This process is significant for its efficiency in constructing complex organic molecules with precise configurations (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene can be characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis. These methods provide detailed information about the molecular geometry, electronic structure, and the nature of substituents affecting the overall molecular architecture. For instance, density functional theory (DFT) calculations offer insights into the optimized structure and theoretical spectra, which are crucial for understanding the molecular behavior and properties of such compounds (S. Patil et al., 2012).

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

Compounds similar to 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene often find applications in supramolecular chemistry due to their ability to participate in self-assembly processes. For example, benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their self-assembly properties, which are utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential of benzene derivatives in creating structured materials with specific properties (Cantekin, de Greef, & Palmans, 2012).

Catalytic Applications

The catalytic oxidation of cyclohexene derivatives highlights the role of such compounds in the chemical industry, where they serve as intermediates for producing a variety of products. Research into the selective catalytic oxidation of cyclohexene can lead to more efficient production methods for key industrial chemicals, demonstrating the importance of studying the reactivity and catalytic potential of benzene derivatives (Cao et al., 2018).

Synthetic Organic Chemistry

In synthetic organic chemistry, the development of new methods for the synthesis of complex molecules often involves intermediates like 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene. The exploration of indole synthesis techniques, for example, provides a foundation for understanding how benzene derivatives can be manipulated to synthesize a wide range of biologically active compounds. This area of research is critical for the development of new pharmaceuticals and materials (Taber & Tirunahari, 2011).

Environmental and Health Impact Studies

The study of benzene and its derivatives also extends to assessing their environmental and health impacts. Understanding the fate and behavior of such compounds in the environment, as well as their potential toxicological effects, is crucial for developing safer chemicals and for mitigating the risks associated with their use. For instance, research on the occurrence and effects of novel brominated flame retardants, which are structurally related to benzene derivatives, informs regulatory decisions and safety guidelines (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of liquid crystals , suggesting that it may interact with molecular structures involved in phase transitions.

Mode of Action

As an intermediate in liquid crystal synthesis, it likely participates in chemical reactions that lead to the formation of complex structures with unique optical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene. For instance, temperature and pressure conditions can affect the chemical reactions in which it participates . .

properties

IUPAC Name

1-bromo-4-(4-heptylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIVMWBXCXBOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(trans-4-heptylcyclohexyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene
Reactant of Route 4
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene
Reactant of Route 5
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene
Reactant of Route 6
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.